molecular formula C17H14ClNO B8363434 4-(4-Chlorophenyl)-3-cyano-3-phenyl-2-butanone

4-(4-Chlorophenyl)-3-cyano-3-phenyl-2-butanone

Cat. No.: B8363434
M. Wt: 283.7 g/mol
InChI Key: LJSCXPZAFVRKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-3-cyano-3-phenyl-2-butanone is a useful research compound. Its molecular formula is C17H14ClNO and its molecular weight is 283.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H14ClNO

Molecular Weight

283.7 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-3-oxo-2-phenylbutanenitrile

InChI

InChI=1S/C17H14ClNO/c1-13(20)17(12-19,15-5-3-2-4-6-15)11-14-7-9-16(18)10-8-14/h2-10H,11H2,1H3

InChI Key

LJSCXPZAFVRKHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)Cl)(C#N)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of α-acetylphenylacetonitrile (1.0 g, 6.3 mmol) in acetonitrile (25 mL) was added 4-chlorobenzyl bromide (1.3 g, 6.3 mmol) and cesium carbonate (8.2 g, 25 mmol). After stirring at room temperature for 2 h, the reaction mixture was poured into ethyl acetate (100 mL) and water (100 mL). The organic layer was separated, washed with brine, dried over magnesium sulfate, filtered, and concentrated to dryness, and the residue was purified on a silica gel column eluting with 1 to 5% ethyl acetate in hexane to give the title compound. 1H NMR (400 MHz, CD3OD): δ 7.5-6.9 (m, 9H), 3.56 (d, 1H), 3.37 (d, 1H), 2.22 (s, 3H). LC-MS: m/e 306 (M+Na)+ (3.0 min).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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